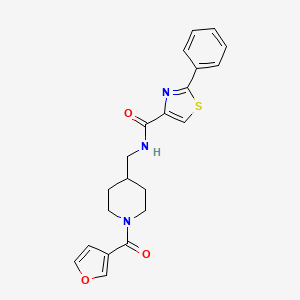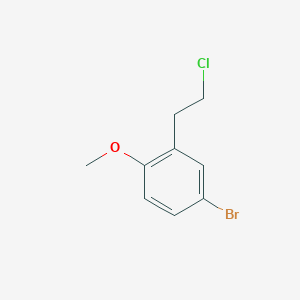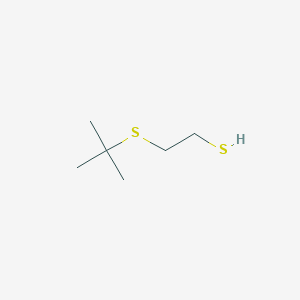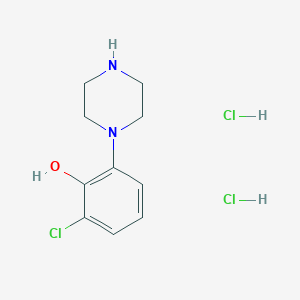
N-((1-(furan-3-carbonyl)piperidin-4-yl)methyl)-2-phenylthiazole-4-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-((1-(furan-3-carbonyl)piperidin-4-yl)methyl)-2-phenylthiazole-4-carboxamide, commonly known as FPMT, is a synthetic compound that has gained significant attention in the scientific community due to its potential therapeutic applications. FPMT belongs to the class of thiazole-based compounds and has been extensively studied for its biological activities.
科学的研究の応用
Neuroinflammation Imaging
One significant application is in the field of neuroinflammation imaging. Compounds structurally related to "N-((1-(furan-3-carbonyl)piperidin-4-yl)methyl)-2-phenylthiazole-4-carboxamide" have been developed as PET radiotracers for imaging of reactive microglia, which are crucial in neuroinflammation associated with various neuropsychiatric disorders including Alzheimer’s disease and Parkinson’s disease. For example, [11C]CPPC, a PET radiotracer specific for the macrophage colony-stimulating factor 1 receptor (CSF1R) expressed by microglia, has shown high specificity and uptake in models of neuroinflammation, suggesting its value in the development of therapeutics targeting neuroinflammation and in measuring drug target engagement noninvasively (Horti et al., 2019).
Antimicrobial Activity
Another area of application is in developing compounds with antimicrobial properties. Some derivatives of furan-containing compounds have shown activity against a range of microorganisms, indicating their potential in creating new antimicrobial agents. For instance, azole derivatives starting from furan-2-carbohydrazide demonstrated notable antimicrobial activities against tested microorganisms, highlighting the versatility of furan-based compounds in drug development (Başoğlu et al., 2013).
Cancer Research
In cancer research, compounds related to "N-((1-(furan-3-carbonyl)piperidin-4-yl)methyl)-2-phenylthiazole-4-carboxamide" have been explored for their therapeutic potential. For example, MK-4827, a novel oral poly(ADP-ribose)polymerase (PARP) inhibitor efficacious in BRCA-1 and -2 mutant tumors, represents the advancements in utilizing these compounds to target specific pathways involved in cancer progression (Jones et al., 2009).
特性
IUPAC Name |
N-[[1-(furan-3-carbonyl)piperidin-4-yl]methyl]-2-phenyl-1,3-thiazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N3O3S/c25-19(18-14-28-20(23-18)16-4-2-1-3-5-16)22-12-15-6-9-24(10-7-15)21(26)17-8-11-27-13-17/h1-5,8,11,13-15H,6-7,9-10,12H2,(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PWQBTPRLMOABPS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CNC(=O)C2=CSC(=N2)C3=CC=CC=C3)C(=O)C4=COC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![butyl 3-[(5Z)-5-[(4-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanoate](/img/structure/B2662164.png)
![1-propyl-2-(tetrahydrofuran-2-yl)-1H-benzo[d]imidazole hydrochloride](/img/structure/B2662167.png)
![2-(2-(4-ethylphenyl)-1,1-dioxido-3-oxo-2H-benzo[e][1,2,4]thiadiazin-4(3H)-yl)-N-(3-phenylpropyl)acetamide](/img/structure/B2662169.png)


![5-[(4-Methoxynaphthalen-1-yl)methylidene]-1,3-diazinane-2,4,6-trione](/img/structure/B2662174.png)
![tert-butyl (1R,5S)-3-(methylamino)-8-azabicyclo[3.2.1]octane-8-carboxylate](/img/structure/B2662176.png)

![3-(4-(benzyloxy)benzyl)benzo[d]oxazol-2(3H)-one](/img/structure/B2662178.png)


